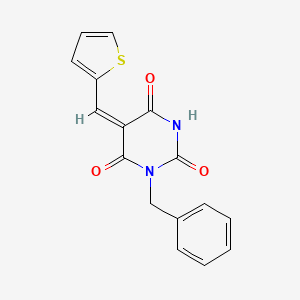![molecular formula C13H18ClNO2 B5090225 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride, also known as Safinamide, is a drug that has been used for the treatment of Parkinson's disease. This drug has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. The purpose of
Mécanisme D'action
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of movement. By inhibiting MAO-B, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to reduce the levels of glutamate, a neurotransmitter that is involved in the development of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has several advantages for lab experiments. It has been found to be effective in reducing the symptoms of Parkinson's disease, which makes it a valuable tool for studying the disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have a good safety profile, which makes it suitable for use in lab experiments.
However, there are also some limitations to the use of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride in lab experiments. For example, it may not be suitable for use in certain animal models of Parkinson's disease. In addition, the effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride may vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride. One possible direction is to investigate its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease. Another possible direction is to study the long-term effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride treatment in patients with Parkinson's disease. Finally, the development of new and improved MAO-B inhibitors may lead to the discovery of more effective treatments for Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride involves the reaction of 2-(2-aminoethyl)phenol with acrylonitrile in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine, which is further reacted with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid to form the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride hydrochloride.
Applications De Recherche Scientifique
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been extensively studied for its potential therapeutic effects in Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to improve the quality of life of patients with Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-8-14-10(2)13-9-15-11-6-4-5-7-12(11)16-13;/h3-7,10,13-14H,1,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBGRCPRFYXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)